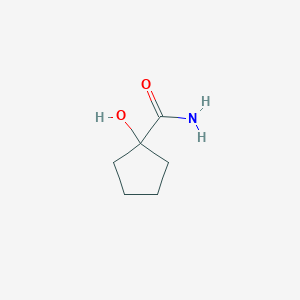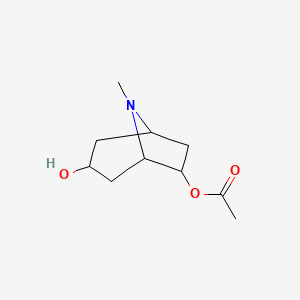
3-Hydroxy-6-acetoxytropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-6-acetoxytropane is a tropane alkaloid with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.2469 g/mol . It is a derivative of tropane, a bicyclic organic compound, and is known for its presence in certain plants, particularly those in the Solanaceae family . Tropane alkaloids are known for their pharmacological properties, including anticholinergic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-acetoxytropane typically involves the acetylation of 3-hydroxy tropane. One common method includes the reaction of 3-hydroxy tropane with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures. Tropane alkaloids are produced in vitro using plant cell cultures from species like Datura stramonium . These cultures can be optimized to produce higher yields of the desired alkaloid through genetic and environmental manipulations.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-6-acetoxytropane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The acetoxy group can be reduced to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-6-acetoxytropane.
Reduction: Formation of 3-hydroxy-6-hydroxytropane.
Substitution: Formation of 3-hydroxy-6-substituted tropane derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-6-acetoxytropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tropane derivatives.
Biology: Studies on its interaction with biological systems help understand the pharmacological effects of tropane alkaloids.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-6-acetoxytropane involves its interaction with the cholinergic system. It acts as an anticholinergic agent by blocking the action of acetylcholine at muscarinic receptors . This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as bronchodilation, reduced gastrointestinal motility, and decreased secretion of bodily fluids.
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Hyoscyamine: Used in the treatment of gastrointestinal disorders.
Uniqueness
3-Hydroxy-6-acetoxytropane is unique due to its specific hydroxyl and acetoxy functional groups, which confer distinct chemical reactivity and pharmacological properties compared to other tropane alkaloids . Its specific structure allows for targeted interactions with biological systems, making it a valuable compound in both research and therapeutic contexts.
Propiedades
Número CAS |
85644-59-3 |
|---|---|
Fórmula molecular |
C10H16NO4- |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
2-(3,6-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl)acetate |
InChI |
InChI=1S/C10H17NO4/c1-11-6-2-7(12)3-8(11)10(15,4-6)5-9(13)14/h6-8,12,15H,2-5H2,1H3,(H,13,14)/p-1 |
Clave InChI |
KHDFUKWAGVAUIP-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1CC2CC(CC1N2C)O |
SMILES canónico |
CN1C2CC(CC1C(C2)(CC(=O)[O-])O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


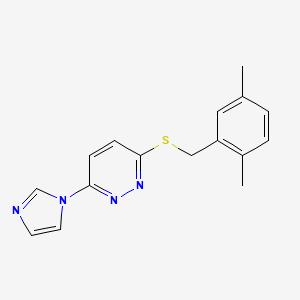
![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)
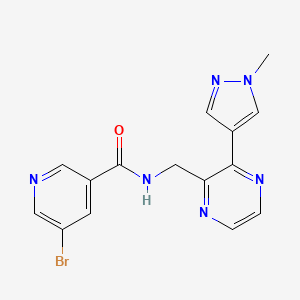
![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)
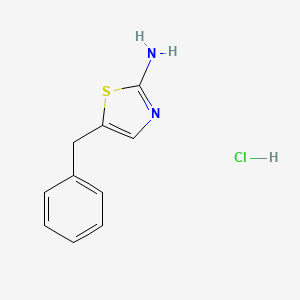
![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)
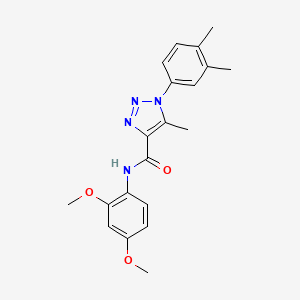
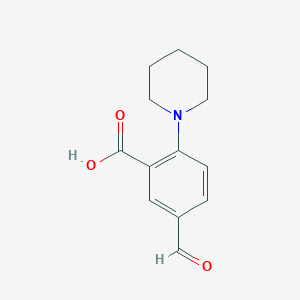
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)
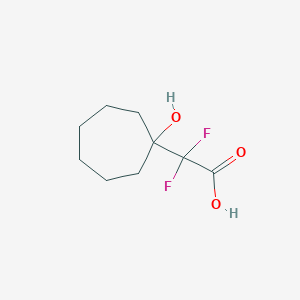
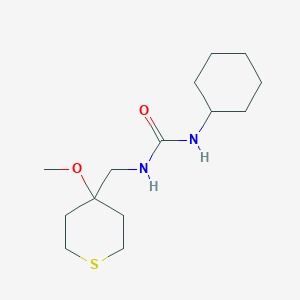
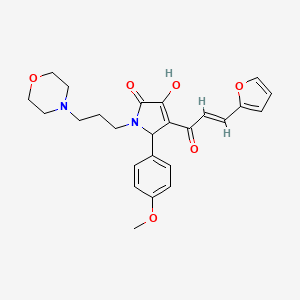
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)
